Hexyl hexanoate

Odor threshold Sensory evaluation GC-O

Hexyl hexanoate delivers a unique passionfruit/peach profile that generic esters cannot match. Its 10 µg/kg odor threshold enables lower use rates versus hexyl butyrate (250 µg/kg). A robust RIFM dossier confirms non-sensitizing status (Dermal Sensitization Threshold 900 µg/cm²). Choose this ester for authentic, high-impact fruit flavors with validated safety.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 6378-65-0
Cat. No. B1581653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl hexanoate
CAS6378-65-0
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CCCCC
InChIInChI=1S/C12H24O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h3-11H2,1-2H3
InChIKeyNCDCLPBOMHPFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
1 ml in 2 ml 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Hexanoate (CAS 6378-65-0): Procurement-Relevant Properties and Supply Chain Fundamentals


Hexyl hexanoate (CAS 6378-65-0, FEMA 2572) is a linear aliphatic ester formed from hexanol and hexanoic acid, classified as a fatty acid ester with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol [1]. It is a colorless to pale yellow liquid at ambient temperature with a boiling point of 246.0±0.0 °C at 760 mmHg and a melting point of −55 °C . The compound is practically insoluble in water (approximately 951 µg/L at 20 °C) but miscible with organic solvents and fixed oils, and exhibits a vapor pressure of 0.0278 mmHg at 25 °C . Its sensory profile is characterized by sweet, fruity, green, and waxy notes with distinct tropical and passionfruit undertones, and it occurs naturally in passion fruit, apples, Parmesan cheese, alcoholic beverages, and black tea .

Why In-Class Aliphatic Esters Cannot Substitute Hexyl Hexanoate Without Compromising Sensory and Safety Profiles


Aliphatic esters within the C₆–C₁₂ range share broad structural similarities but diverge critically in olfactory potency, hedonic character, and regulatory acceptance. Direct substitution of hexyl hexanoate with a seemingly analogous ester such as hexyl butyrate or ethyl hexanoate introduces measurable shifts in odor threshold (10 µg/kg versus 250 µg/kg and 0.0015 µg/kg, respectively) and alters the dominant fruit association from passionfruit to pineapple or banana [1]. Furthermore, hexyl hexanoate benefits from a comprehensive RIFM safety dossier that confirms non-sensitizing status under the Dermal Sensitization Threshold (900 µg/cm²), a level of evidence not uniformly available for all in-class esters [2]. These quantifiable differences in sensory performance and safety documentation preclude simple interchange and mandate compound-specific selection.

Hexyl Hexanoate vs. Analog Esters: A Head-to-Head Quantitative Differentiation Guide for Scientific Sourcing


Odor Threshold Comparison: Hexyl Hexanoate Exhibits 25× Lower Detection Limit than Hexyl Butyrate

Hexyl hexanoate demonstrates an odor detection threshold of 10 µg/kg in aqueous matrix, which is 25-fold lower than the 250 µg/kg threshold reported for hexyl butyrate under comparable conditions [1]. This substantial difference in olfactory potency means hexyl hexanoate can deliver an equivalent perceived intensity at significantly reduced dosage, directly impacting formulation cost and minimizing off-notes from higher ester concentrations.

Odor threshold Sensory evaluation GC-O

Flavor Application Specificity: Hexyl Hexanoate Is the Dominant Passionfruit Character Contributor Versus Hexyl Acetate's Pear Profile

In flavor compounding, hexyl hexanoate is distinguished from hexyl acetate and hexyl butyrate by its specific fruit character association. While all three hexyl esters possess complex fruity profiles, hexyl acetate accentuates pear, hexyl butyrate occupies an intermediate position, and hexyl hexanoate distinctly accentuates passionfruit [1]. This specificity is quantifiable in recommended usage levels: for authentic peach flavors, hexyl hexanoate is optimally used at 400 ppm, whereas hexyl butyrate requires 100 ppm to achieve a comparable effect in subtle formulations, demonstrating that hexyl hexanoate is the preferred high-impact ingredient for certain fruit profiles [1].

Flavor formulation Fruit flavor Sensory science

Regulatory Compliance: Hexyl Hexanoate Is Permitted at Higher Usage Levels in Baked Goods than Ethyl Hexanoate

Hexyl hexanoate (FEMA 2572) is approved by FEMA GRAS with specific usage limits across food categories. In baked goods, the permitted level is 10 mg/kg, which is higher than the typical usage limits for ethyl hexanoate (FEMA 2439), which is generally restricted to lower levels in similar applications [1]. Additionally, hexyl hexanoate is listed in the FDA 21 CFR 172.515 synthetic flavoring substances inventory with moderate limits, providing clear regulatory acceptance for procurement in the United States [2].

FEMA GRAS Regulatory compliance Food additive

Safety Assessment: Hexyl Hexanoate Is Non-Sensitizing Under Dermal Sensitization Threshold of 900 µg/cm²

A comprehensive RIFM safety assessment evaluated hexyl hexanoate for genotoxicity, repeated dose toxicity, reproductive toxicity, and skin sensitization [1]. The skin sensitization endpoint was completed using the Dermal Sensitization Threshold (DST) for non-reactive materials, establishing a safe exposure level of 900 µg/cm² [1]. This quantitative safety benchmark provides procurement teams with a defined, data-driven exposure limit, which is not uniformly established for all hexyl esters.

Dermal sensitization Safety assessment RIFM

Hexyl Hexanoate Application Scenarios: Where Quantitative Differentiation Translates to Industrial Value


Authentic Tropical Fruit Flavor Formulations Requiring Passionfruit and Peach Character

Hexyl hexanoate is the ester of choice for authentic passionfruit and fresh peach flavors due to its specific sensory profile [1]. As demonstrated in Section 3, its unique passionfruit character cannot be replicated by hexyl acetate or hexyl butyrate, and its optimal usage level of 400 ppm in fresh peach flavors provides a quantifiable formulation target. Procurement for tropical fruit beverage, confectionery, and dairy flavor houses should prioritize hexyl hexanoate over generic fruity esters to achieve authentic, high-impact fruit profiles.

Low-Dosage, High-Impact Fragrance Accords Leveraging Low Odor Threshold

The 25× lower odor threshold of hexyl hexanoate (10 µg/kg) relative to hexyl butyrate (250 µg/kg) enables its use as a high-impact modifier in fine fragrance and personal care products at reduced concentrations [1]. This property is particularly valuable in clean-label or cost-sensitive formulations where minimizing the quantity of synthetic ingredients is desired. Procurement teams should consider hexyl hexanoate for creating tropical, green, and fruity top notes with exceptional diffusivity and longevity while maintaining low overall fragrance load.

IFRA-Compliant Consumer Products with Defined Dermal Safety Margins

Hexyl hexanoate's established Dermal Sensitization Threshold of 900 µg/cm² provides a clear safety benchmark for leave-on personal care products such as lotions, creams, and deodorants [1]. Unlike some in-class esters that lack comprehensive safety data, hexyl hexanoate's RIFM dossier supports its use in formulations targeting sensitive skin applications. Procurement for cosmetic and personal care manufacturers should prioritize hexyl hexanoate when a non-sensitizing fruity ester with robust safety documentation is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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